molecular formula C8H15NO B3294151 [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol CAS No. 88644-21-7

[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol

Cat. No.: B3294151
CAS No.: 88644-21-7
M. Wt: 141.21 g/mol
InChI Key: GUAWHSHTXVVCLZ-QMMMGPOBSA-N
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Description

[(3S)-1-azabicyclo[222]octan-3-yl]methanol is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol typically involves the enantioselective construction of the bicyclic scaffold. One common method is the enantioselective reduction of a precursor compound, such as a bicyclic ketone, using chiral catalysts or reagents. The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol to facilitate the reduction process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.

    Reduction: Reduction reactions can further modify the functional groups within the compound.

    Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom within the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    8-azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but with different ring sizes and nitrogen positioning.

    2-azabicyclo[3.2.1]octane:

Uniqueness

[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which can significantly influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-6-8-5-9-3-1-7(8)2-4-9/h7-8,10H,1-6H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAWHSHTXVVCLZ-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H](C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol
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[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol
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[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol
Reactant of Route 6
[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol

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